2,3,5-Trichloromaleylacetic acid
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Overview
Description
2,3,5-trichloromaleylacetic acid is an oxo dicarboxylic acid and an organochlorine compound. It derives from a 2-hexenedioic acid.
2, 3, 5-Trichloromaleylacetate belongs to the class of organic compounds known as medium-chain keto acids and derivatives. These are keto acids with a 6 to 12 carbon atoms long side chain. 2, 3, 5-Trichloromaleylacetate is considered to be a practically insoluble (in water) and relatively neutral molecule. 2, 3, 5-Trichloromaleylacetate can be biosynthesized from 2-hexenedioic acid.
Scientific Research Applications
1. Reagent for Determination of Thorium
2,4,5-Trichlorophenoxyacetic acid, a compound related to 2,3,5-Trichloromaleylacetic acid, has been used as a reagent for the determination of thorium. It offers advantages over 2,4-dichlorophenoxyacetic acid due to its ability to precipitate thorium at lower pH values and effectively separate thorium from various elements like Ca, Ba, Sr, Zn, and others (Datta, 1956).
2. Adsorption Studies and Pesticide Sensitive Electrodes
The adsorption behavior of 2,4,5-Trichlorophenoxyacetic acid on poly-o-toluidine Zr(IV) phosphate has been studied. This compound has applications in forestry and agriculture as a systemic herbicide. The study focused on determining various thermodynamic parameters, indicating its effectiveness for adsorption from aqueous solutions. This research also led to the development of pesticide-sensitive membrane electrodes (Khan & Akhtar, 2011).
3. Electrochemical Degradation Studies
Research on the electrochemical degradation of 2,4,5-trichlorophenoxyacetic acid in aqueous medium by peroxi-coagulation highlighted its degradation in acidic solutions. The study is significant for understanding the removal of such compounds from environmental samples (Boye, Dieng, & Brillas, 2003).
4. Biodegradation in Polluted Aquifers
Chloroaniline compounds, closely related to 2,3,5-Trichloromaleylacetic acid, undergo biodegradation in polluted aquifers under methanogenic conditions. This process involves sequential reductive dehalogenation, catalyzed by microorganisms, suggesting potential bioremediation approaches (Kuhn & Suflita, 1989).
properties
Product Name |
2,3,5-Trichloromaleylacetic acid |
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Molecular Formula |
C6H3Cl3O5 |
Molecular Weight |
261.4 g/mol |
IUPAC Name |
(Z)-2,3,5-trichloro-4-oxohex-2-enedioic acid |
InChI |
InChI=1S/C6H3Cl3O5/c7-1(2(8)5(11)12)4(10)3(9)6(13)14/h3H,(H,11,12)(H,13,14)/b2-1- |
InChI Key |
ADCWUQBAGPEBME-UPHRSURJSA-N |
Isomeric SMILES |
C(C(=O)/C(=C(\C(=O)O)/Cl)/Cl)(C(=O)O)Cl |
Canonical SMILES |
C(C(=O)C(=C(C(=O)O)Cl)Cl)(C(=O)O)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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